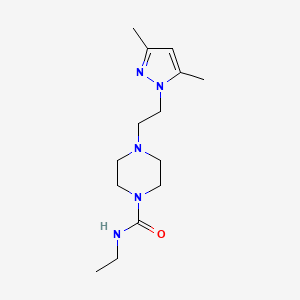

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-ethylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-4-15-14(20)18-8-5-17(6-9-18)7-10-19-13(3)11-12(2)16-19/h11H,4-10H2,1-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBMXHBYBCHNBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

Alkylation: The pyrazole derivative is then alkylated with 2-bromoethylamine to introduce the ethyl group.

Piperazine Introduction: The resulting intermediate is reacted with N-ethylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The ethyl groups on the pyrazole and piperazine rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as a ligand in biochemical assays.

Medicine: It is investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Advantages/Disadvantages |

|---|---|---|---|---|

| Target Compound | C₁₆H₂₆N₆O | 318.4 | Ethyl-pyrazole, N-ethylpiperazine carboxamide | Balanced lipophilicity, flexible linker |

| Compound A | C₂₁H₃₁N₅O₂ | 385.5 | 4-Methoxyphenethyl substituent | Enhanced aromatic interactions; bulky |

| Compound B | C₁₃H₁₈ClN₃O | 267.7 | 4-Chlorophenyl substituent | Simpler structure; lacks pyrazole moiety |

| Compound C | C₂₁H₂₅N₇O₂ | 407.5 | Pyridazine-pyrazole hybrid | Electron-deficient core; higher molecular weight |

| Compound D | C₆H₈N₆ | 164.2 | Triazole-pyrazole hybrid | Compact, hydrogen-bonding focus |

| Compound E | C₁₆H₁₉N₅O₃S | 361.4 | Dioxopiperazine, thiophene-pyrazole | Polar, rigid; potential metabolic instability |

Biological Activity

4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-ethylpiperazine-1-carboxamide, a compound with a unique structural configuration, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 262.35 g/mol. The structural features include a piperazine ring, which is known for its ability to interact with various biological targets.

Antitumor Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can inhibit BRAF(V600E) mutations, which are common in melanoma, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Antibacterial Activity

In addition to its antitumor and anti-inflammatory properties, the compound exhibits antibacterial activity against various strains of bacteria. This is particularly relevant in the context of rising antibiotic resistance. The mode of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis and death .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in tumor progression and inflammation.

- Receptor Modulation : It may modulate receptor activity related to pain and inflammation pathways.

- Cell Cycle Arrest : By interfering with cell cycle regulators, it induces cell cycle arrest in cancer cells.

Study on Antitumor Efficacy

A study conducted on several pyrazole derivatives showed that compounds similar to this compound effectively inhibited growth in melanoma cell lines harboring BRAF mutations. The study highlighted a significant reduction in tumor volume in treated mice compared to controls .

Anti-inflammatory Assessment

In another study focusing on inflammatory models, the compound was shown to significantly reduce paw edema in rats induced by carrageenan injection. This suggests its potential as a therapeutic agent for managing acute inflammatory responses .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.